molecular formula C11H9F2NO3 B1531327 1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid CAS No. 1411055-43-0

1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid

Cat. No. B1531327
M. Wt: 241.19 g/mol
InChI Key: VMRYDVPOIHKBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H9F2NO3 and a molecular weight of 241.19 g/mol1. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

The synthesis of 1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid is not explicitly mentioned in the search results. However, azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research2. More specific information about the synthesis of this compound might be found in specialized chemical literature or databases.



Molecular Structure Analysis

The molecular structure of 1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid is defined by its molecular formula, C11H9F2NO31. The exact structure would show the arrangement of these atoms and the bonds between them. This information is typically obtained from specialized databases or scientific literature.



Chemical Reactions Analysis

The specific chemical reactions involving 1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid are not provided in the search results. However, azetidine derivatives are known to be involved in various chemical reactions, especially in the field of peptide synthesis2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid are not fully detailed in the search results. It is known that the compound has a molecular weight of 241.19 g/mol1. More specific properties such as melting point, boiling point, solubility, and others are typically found in chemical databases or material safety data sheets.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Azetidine Derivatives : Research on azetidine-2-carboxylic acid analogs and their synthesis methods highlights the potential of azetidine derivatives in exploring peptide activity and protein interaction. The development of enantiopure 3-substituted azetidine-2-carboxylic acids through modifications shows the versatility of azetidine compounds in medicinal chemistry and drug development (Sajjadi & Lubell, 2008).
  • Chemical Properties of Difluorobenzene Derivatives : Studies on the deprotonation and functionalization of difluorobenzene derivatives, such as (2,6-dichlorophenyl)- and (2,6-bromophenyl)triethylsilane, provide insights into the chemical behavior of fluorinated compounds and their potential applications in creating complex molecular structures for pharmaceutical use (Heiss, Marzi, & Schlosser, 2003).

Applications in Drug Discovery and Development

  • Development of S1P Receptor Modulators : The discovery of Siponimod, a potent and selective S1P receptor modulator, through extensive structure-activity relationship studies on alkoxyimino derivatives, demonstrates the application of azetidine and difluorobenzoyl derivatives in developing new therapeutic agents for treating multiple sclerosis (Pan et al., 2013).
  • Synthesis of Chiral Azetidines : The synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines via asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition demonstrates the application of azetidine derivatives in synthesizing molecules with specific chirality, a crucial aspect in drug development (Marichev et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 1-BOC-Azetidine-3-carboxylic acid, suggests that personal protective equipment should be worn when handling the substance. It should be used in a well-ventilated area and contact with skin, eyes, or clothing should be avoided3. However, the specific safety and hazard information for 1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid should be obtained from its specific safety data sheet.


Future Directions

The future directions for the use and study of 1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid are not specified in the search results. Given its status as a research compound, it is likely the subject of ongoing study in the fields of chemistry and pharmacology. Future directions could include further exploration of its synthesis, properties, and potential applications.


properties

IUPAC Name

1-(2,6-difluorobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-7-2-1-3-8(13)9(7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRYDVPOIHKBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorobenzoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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